![molecular formula C20H22BrNO4S B2933492 methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate CAS No. 1327174-40-2](/img/structure/B2933492.png)
methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the various functional groups. For example, a bromination reaction could introduce the bromophenyl group, and a sulfonation reaction could introduce the tert-butylphenylsulfonyl group .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of atoms present, and the connectivity of those atoms .Chemical Reactions Analysis
The compound’s reactivity could be influenced by the presence of the bromophenyl and amino groups, which are both reactive. The bromine atom is a good leaving group, and the amino group can act as a nucleophile or base .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict some of these properties .科学的研究の応用
Synthesis and Polymer Applications
The scientific research surrounding methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate primarily explores its utility in synthesis and polymer science. A notable application is in the creation of α-methylene-γ-lactams through the reaction of α-amidoalkylphenyl sulfones with functionalized allylzinc reagents. This process, which employs the zinc derivative of ethyl 2-(bromomethyl)acrylate, demonstrates the compound's versatility in synthesizing N-protected β-amino ketones, indicating its potential in medicinal chemistry and material science (Petrini, Profeta, & Righi, 2002).
Another research avenue explores the compound's role in producing polymers with photochromic properties, specifically through the incorporation of azobenzene groups with heterocyclic sulfonamide substituents. These polymers exhibit trans-cis isomerization under light, highlighting the compound's application in developing materials with potential uses in optical storage and sensors (Ortyl, Janik, & Kucharski, 2002).
Thermal Stabilization of Polymers
Further investigations into the thermal stabilization of butadiene polymers reveal that derivatives of methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate, such as 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, offer significant protection against thermal degradation. This application is crucial for extending the lifespan of polymers used in various industrial and consumer products, underscoring the compound's significance in materials science (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).
Metal Ion Binding and Removal
On the environmental front, the compound's derivatives have been researched for their metal-binding properties, showcasing potential in pollution control and water treatment. Studies demonstrate its utility in synthesizing water-soluble polymers that exhibit significant metal ion binding capabilities, suggesting its importance in developing new materials for removing heavy metals from water sources (Rivas, Maureira, & Geckeler, 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl (Z)-3-(4-bromoanilino)-2-(4-tert-butylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S/c1-20(2,3)14-5-11-17(12-6-14)27(24,25)18(19(23)26-4)13-22-16-9-7-15(21)8-10-16/h5-13,22H,1-4H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQRJWYXGBTDKF-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Br)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2933409.png)
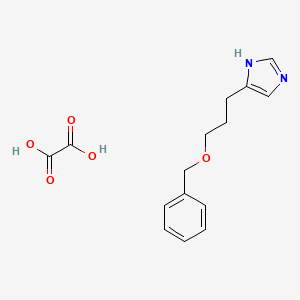
![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)
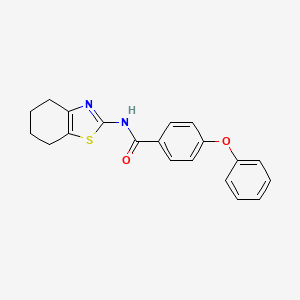
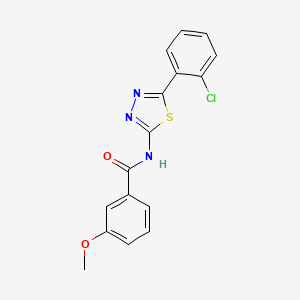
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2933415.png)
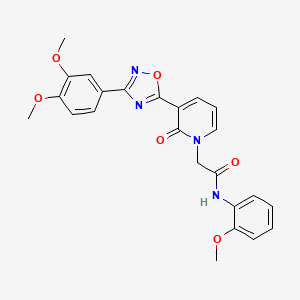
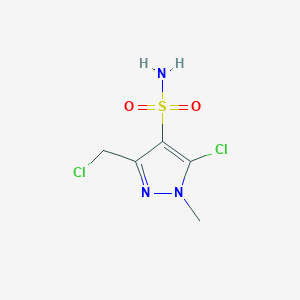
![N-[3-acetyl-10-bromo-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-in doline]-5-yl]acetamide](/img/structure/B2933421.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2933425.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933427.png)
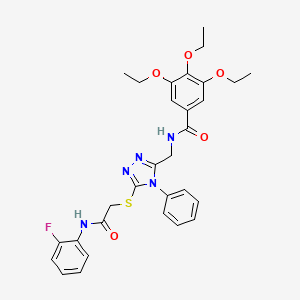
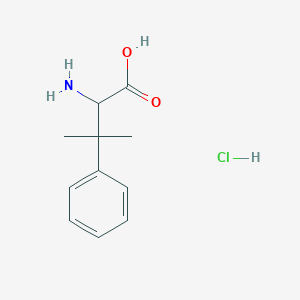
![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2933432.png)